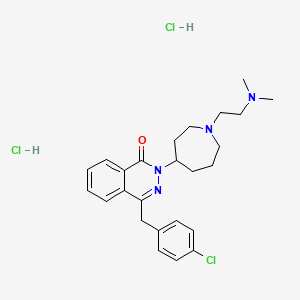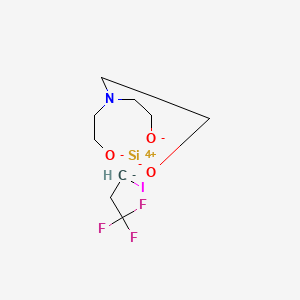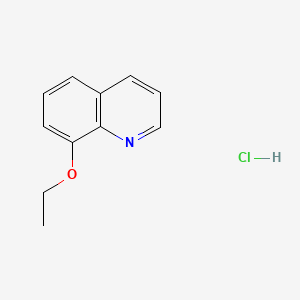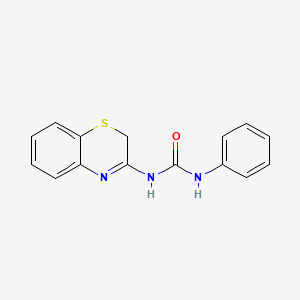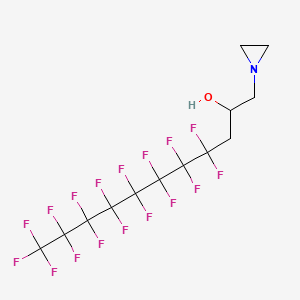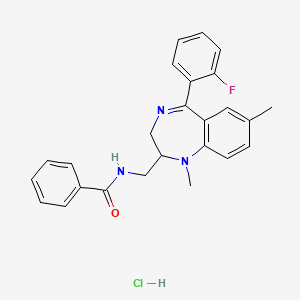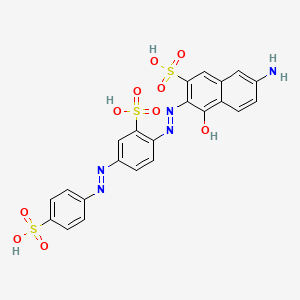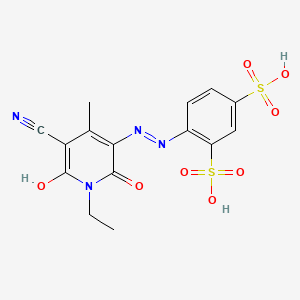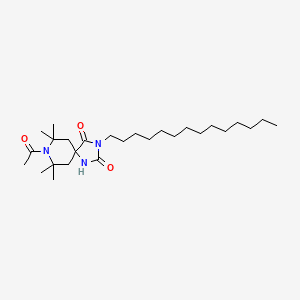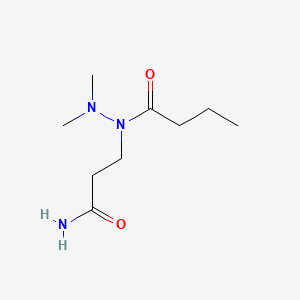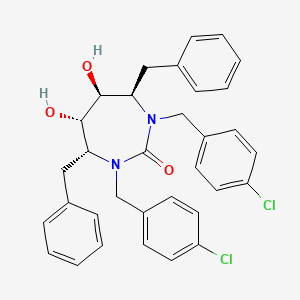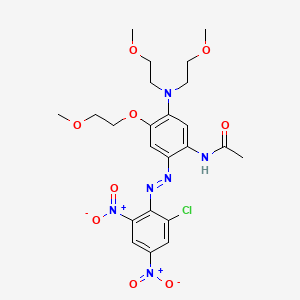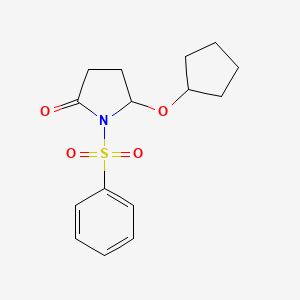
5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrrolidinone ring substituted with a cyclopentyloxy group and a phenylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with cyclopentanol and phenylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution reactions. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy or phenylsulfonyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The cyclopentyloxy group may enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Cyclopentyloxy)-2-pyrrolidinone: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.
1-(Phenylsulfonyl)-2-pyrrolidinone: Lacks the cyclopentyloxy group, affecting its biological activity and applications.
5-(Cyclopentyloxy)-1-(methylsulfonyl)-2-pyrrolidinone: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group, leading to variations in reactivity and applications.
Uniqueness
5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is unique due to the presence of both the cyclopentyloxy and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
111711-86-5 |
|---|---|
Molekularformel |
C15H19NO4S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-5-cyclopentyloxypyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO4S/c17-14-10-11-15(20-12-6-4-5-7-12)16(14)21(18,19)13-8-2-1-3-9-13/h1-3,8-9,12,15H,4-7,10-11H2 |
InChI-Schlüssel |
QMFHLVXDQOSONK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2CCC(=O)N2S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


